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molecular formula C13H13N B072538 2-(4-Methylphenyl)aniline CAS No. 1204-43-9

2-(4-Methylphenyl)aniline

Cat. No. B072538
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
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Patent
US05583130

Procedure details

A solution of 15 g (70 mmol) of 4-methyl-2'-nitro-1,1'-biphenyl in 160 mL of methanol containing 900 mg of 5% palladium on carbon was hydrogenated for 1.5 hours at 40 psi. The reaction mixture was filtered through Celite and the filtrate evaporated under vacuum to yield 11.94 g (65.2 mmol, 93%) of the product. FAB-MS: calculated for C13H13N 183; found 184 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65.2 mmol
AMOUNT: MASS 11.94 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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